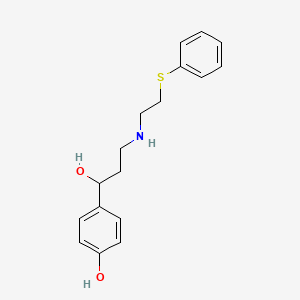
1-Methoxyundeca-2,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxyundeca-2,5-diyne is an organic compound with the molecular formula C12H18O It is characterized by the presence of two triple bonds and an ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxyundeca-2,5-diyne can be synthesized through various synthetic routes. One common method involves the coupling of bromo-substituted 1,3-enynes with electrophiles . The reaction conditions typically involve the use of transition metal catalysts and specific ligands to achieve the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxyundeca-2,5-diyne undergoes various types of chemical reactions, including:
Hydroelementation: Addition of elements such as hydrogen, boron, or silicon across the triple bonds.
Oxidation and Reduction: Reactions involving the gain or loss of electrons.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts, hydrogen donors, and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound include enynes, dienes, allenes, polymers, and cyclic compounds . The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxyundeca-2,5-diyne has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Methoxyundeca-2,5-diyne involves its interaction with molecular targets through its triple bonds and ether group. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems. The compound’s reactivity is influenced by the presence of the triple bonds, which can undergo various addition reactions .
Vergleich Mit ähnlichen Verbindungen
1-Methoxyundeca-2,5-diyne can be compared with other similar compounds, such as:
1,3-Diynes: Compounds with two triple bonds separated by a single bond.
Enynes: Compounds with both double and triple bonds.
Allenynes: Compounds with an allene (a molecule with two double bonds) and a triple bond.
Eigenschaften
CAS-Nummer |
34498-07-2 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-methoxyundeca-2,5-diyne |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-6,9,12H2,1-2H3 |
InChI-Schlüssel |
MPULYHGNROGCMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CCC#CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)




![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)




![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)


